4-(Dimethylamino)-3,5-difluorobenzoic acid
Overview
Description
This compound belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline have been synthesized and characterized using spectral, thermal, and optical studies .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(Dimethylamino)benzoic acid has been analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Chemical Reactions Analysis
4-Dimethylaminopyridine (DMAP), a derivative of pyridine, is known for its basicity and is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 4-Dimethylaminopyridine (DMAP) is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Potential Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds like 4-(Dimethylamino)-3,5-difluorobenzoic acid, which contain both amino and carboxylic acid functional groups, can be crucial intermediates in the synthesis of more complex molecules. These molecules could serve as building blocks for pharmaceuticals, with their fluorine atoms potentially increasing metabolic stability and membrane permeability (Laroum et al., 2019).
Material Science
The unique electronic properties imparted by the dimethylamino and difluorobenzoic acid groups could make this compound a candidate for the design of novel materials. This includes polymers or organic semiconductors, where the manipulation of electronic properties is crucial (Tsuda, Stafford, & Hussey, 2017).
Biological Studies
While direct biological applications of 4-(Dimethylamino)-3,5-difluorobenzoic acid were not found, related compounds with dimethylamino and fluorine substituents have been explored for their bioactivity, including as potential antimicrobial or anticancer agents. The presence of these functional groups might influence the compound's interaction with biological molecules, offering a pathway for the development of novel therapeutic agents (Burnett et al., 2019).
Analytical Chemistry Applications
The distinct chemical structure of 4-(Dimethylamino)-3,5-difluorobenzoic acid could make it useful in analytical chemistry as a reagent or a fluorescent probe, where its properties might be exploited in the detection or quantification of other molecules or ions in complex mixtures (Ilyasov et al., 2020).
Environmental Studies
Compounds with fluorine atoms are often studied for their environmental persistence and potential bioaccumulation. Thus, 4-(Dimethylamino)-3,5-difluorobenzoic acid could be studied within the context of environmental chemistry to assess its degradation pathways, toxicity, and potential impact on ecosystems (Qutob et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXTZPBDHBIRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3,5-difluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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